[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine
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Overview
Description
[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a naphthalene ring system substituted with a sulfonamide group, a chlorine atom, and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine typically involves the following steps:
Formation of the Naphthalenesulfonamide Core: The initial step involves the sulfonation of naphthalene to form naphthalenesulfonic acid, which is then converted to naphthalenesulfonyl chloride.
Substitution Reaction: The naphthalenesulfonyl chloride undergoes a substitution reaction with 3-pyridinylmethylamine to form the desired sulfonamide.
Chlorination: The final step involves the chlorination of the naphthalene ring at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted naphthalenesulfonamides.
Scientific Research Applications
[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine and pyridinylmethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-pyridinylmethyl)benzamide
- 3-amino-4-chloro-N-(3-pyridinylmethyl)benzenesulfonamide
- 4-chloro-N-(5-methyl-2-{7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl}pyridin-3-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
Uniqueness
[(4-Chloronaphthyl)sulfonyl](3-pyridylmethyl)amine is unique due to its naphthalene ring system, which provides a distinct structural framework compared to other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.
Properties
Molecular Formula |
C16H13ClN2O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-15-7-8-16(14-6-2-1-5-13(14)15)22(20,21)19-11-12-4-3-9-18-10-12/h1-10,19H,11H2 |
InChI Key |
YXUIXSZTAJEJQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCC3=CN=CC=C3 |
solubility |
49.9 [ug/mL] |
Origin of Product |
United States |
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